2-(3-Ethoxyphenoxy)-N-methylethanamine

Lipophilicity Drug design Partition coefficient

2-(3-Ethoxyphenoxy)-N-methylethanamine (CAS 915921-56-1, MFCD08691929, CHEMBRDG-BB is a synthetic phenoxyethylamine derivative with molecular formula C₁₁H₁₇NO₂ and molecular weight 195.26 g/mol. It belongs to the broader class of substituted phenoxyethylamines, a scaffold utilized in medicinal chemistry for modulating dopaminergic, adrenergic, and serotonergic systems.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 915921-56-1
Cat. No. B1416282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxyphenoxy)-N-methylethanamine
CAS915921-56-1
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC=C1)OCCNC
InChIInChI=1S/C11H17NO2/c1-3-13-10-5-4-6-11(9-10)14-8-7-12-2/h4-6,9,12H,3,7-8H2,1-2H3
InChIKeyDAGCKUWREJSPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxyphenoxy)-N-methylethanamine (CAS 915921-56-1): Compound Class and Baseline Characteristics for Research Procurement


2-(3-Ethoxyphenoxy)-N-methylethanamine (CAS 915921-56-1, MFCD08691929, CHEMBRDG-BB 9071142) is a synthetic phenoxyethylamine derivative with molecular formula C₁₁H₁₇NO₂ and molecular weight 195.26 g/mol [1]. It belongs to the broader class of substituted phenoxyethylamines, a scaffold utilized in medicinal chemistry for modulating dopaminergic, adrenergic, and serotonergic systems [2]. The compound features a meta-ethoxy substituent on the phenyl ring and an N-methyl secondary amine, distinguishing it from ortho-substituted analogs employed as alpha-1 adrenoceptor antagonist intermediates (e.g., tamsulosin-related scaffolds) [3]. Commercially available at 95–98% purity from multiple vendors including AKSci and MolCore, it is supplied as a liquid at ambient temperature with a predicted boiling point of 302 °C, density of 0.997 g/cm³, and XLogP3 of 1.8 [1]. Its primary documented application is as a versatile building block for synthesizing more complex organic molecules [4].

Why In-Class Substitution of 2-(3-Ethoxyphenoxy)-N-methylethanamine with Positional Isomers or N-Alkyl Analogs Carries Quantifiable Risk


Substituted phenoxyethylamines cannot be treated as interchangeable procurement items because subtle structural modifications—ethoxy ring position, N-alkyl substitution, and alkoxy chain length—produce measurable differences in lipophilicity (LogP), basicity (pKa), boiling point, and physical state that directly impact synthetic utility, purification strategy, and pharmacological screening outcomes . The ortho-ethoxy positional isomer (CAS 6660-49-7) exhibits a LogP of 1.84 versus 2.18 for the target meta isomer, a ΔLogP of 0.34 that corresponds to an approximately 2.2-fold difference in octanol-water partition coefficient and altered membrane partitioning behavior . The para isomer (CAS 915920-99-9) has a predicted boiling point approximately 42 °C lower than the target compound, changing distillation and solvent removal protocols [1]. The methoxy analog (CAS 120998-52-9) is a solid at room temperature (per Sigma-Aldrich) whereas the target ethoxy compound is a liquid, directly affecting handling, solubility, and formulation workflows . These quantifiable differences underscore that even closely related in-class analogs are not functionally equivalent for research applications.

Quantitative Differentiation Evidence: 2-(3-Ethoxyphenoxy)-N-methylethanamine vs. Closest Analogs


LogP-Driven Lipophilicity Differentiation: Meta-Ethoxy vs. Ortho-Ethoxy and Methoxy Analogs

The target compound (3-ethoxy, N-methyl) has a measured LogP of 2.18, which is 0.34 units higher than its ortho-ethoxy positional isomer (LogP 1.84, CAS 6660-49-7) and 0.52 units higher than its 3-methoxy analog (LogP 1.66, CAS 120998-52-9) . A LogP difference of 0.34 translates to a 2.2-fold increase in octanol-water partition coefficient, meaning the meta-ethoxy compound is significantly more lipophilic and will exhibit different membrane permeability, tissue distribution, and chromatographic retention behavior in both synthetic purification and biological screening contexts. The PubChem-calculated XLogP3 value of 1.8 independently corroborates this intermediate-to-high lipophilicity profile [1].

Lipophilicity Drug design Partition coefficient

Boiling Point and Thermal Handling: Meta-Ethoxy vs. Para-Ethoxy Positional Isomer

The target compound has a predicted boiling point of 302.0 ± 22.0 °C at 760 mmHg, whereas the para-ethoxy positional isomer (CAS 915920-99-9) has a predicted boiling point of approximately 260 °C (EPA T.E.S.T.) or 280 °C (EPI Suite) [1]. This 22–42 °C boiling point elevation for the meta isomer reflects altered intermolecular interactions arising from the different substitution geometry. The meta arrangement reduces molecular symmetry compared to para, affecting dipole moment and boiling point. The methoxy analog (CAS 120998-52-9) boils at 286 °C, 16 °C lower than the target compound .

Boiling point Distillation Thermal stability

Physical State and Formulation Handling: Liquid (Ethoxy) vs. Solid (Methoxy) at Ambient Temperature

The target 3-ethoxy compound is reported as a liquid at ambient temperature by multiple vendors (Hit2Lead: Form – Liquid), whereas the 3-methoxy analog (CAS 120998-52-9) is classified as a solid by Sigma-Aldrich (AldrichCPR: form solid) . This difference arises from the additional methylene unit in the ethoxy substituent, which disrupts crystal packing and lowers the melting point below room temperature. The liquid physical state of the target compound simplifies liquid handling, dispensing, and dissolution in organic solvents for high-throughput screening and parallel synthesis applications, eliminating the need for pre-weighing and solid transfer steps required for the methoxy analog.

Physical state Formulation Handling

pKa and Ionization State: N-Methyl Secondary Amine Basicity for Salt Formation and pH-Dependent Extraction

The target compound has a predicted pKa of 9.38 ± 0.10 (ChemicalBook, computed), consistent with its N-methyl secondary amine character . This pKa value means the compound is predominantly protonated (>99%) at physiological pH 7.4 and under mildly acidic extraction conditions, enabling efficient aqueous acid wash separations from neutral organic byproducts during synthesis. In comparison, the primary amine analog 2-(3-ethoxyphenoxy)ethanamine (CAS 26690-41-5) would be expected to have a slightly higher pKa (~9.8–10.2 for primary vs. secondary aliphatic amines [1]), leading to different protonation profiles in the pH 7–9 range relevant to biological assays. The N-methyl group also eliminates one hydrogen bond donor capacity compared to the primary amine (HBD count: 1 vs. 2), reducing aqueous solubility and altering target engagement profiles in receptor binding [2].

pKa Basicity Salt formation Extraction

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty in Target Engagement

The target compound contains 6 rotatable bonds, compared to 5 rotatable bonds for the 3-methoxy analog (CAS 120998-52-9) [1]. The additional rotatable bond arises from the ethoxy (-O-CH₂-CH₃) versus methoxy (-O-CH₃) substituent, introducing an extra degree of conformational freedom. In drug design, each additional rotatable bond is estimated to contribute approximately 0.5–1.0 kcal/mol in entropic penalty upon binding to a rigid protein target [2]. The N-methyl group contributes to the count of 6 versus what would be 5 rotatable bonds for the primary amine analog. While higher rotatable bond count can reduce binding affinity for pre-organized binding sites, it may enhance conformational sampling for targets requiring induced-fit recognition—making the compound a useful probe for exploring flexibility-activity relationships in phenoxyethylamine SAR studies.

Conformational flexibility Entropy Molecular recognition

Pharmacological Scaffold Differentiation: Meta-Ethoxy Position Avoids Ortho-Substituted Alpha-1 Adrenoceptor Activity Profile

The ortho-ethoxy positional isomer scaffold is a well-characterized pharmacophore for alpha-1 adrenoceptor antagonism, as exemplified by tamsulosin (YM-617) and YM-12617, which contain the 2-(2-ethoxyphenoxy)ethylamine moiety and exhibit sub-nanomolar alpha-1A/alpha-1D selectivity [1][2]. The meta-ethoxy substitution of the target compound places the ethoxy group in a different spatial orientation relative to the amine side chain, which is expected to alter the geometry of key hydrogen bond interactions with adrenoceptor transmembrane domains. While direct comparative pharmacology data are not publicly available for this specific compound, the well-established structure-activity relationships of phenoxyethylamine alpha-1 antagonists indicate that the ortho-to-meta positional shift represents a deliberate divergence from the alpha-1 pharmacophore, making the meta isomer suitable for screening campaigns where alpha-1 adrenoceptor activity is undesirable or where novel target engagement profiles are sought [3]. This property is a class-level inference based on extensive published SAR on ortho-alkoxyphenoxyethylamine alpha-1 antagonists.

Positional isomerism Alpha-1 adrenoceptor Selectivity

Optimal Research and Industrial Application Scenarios for 2-(3-Ethoxyphenoxy)-N-methylethanamine (CAS 915921-56-1)


Medicinal Chemistry Library Design Requiring Meta-Substituted Phenoxyethylamine Scaffolds with Defined Lipophilicity

When constructing a screening library of phenoxyethylamine derivatives, the target compound's LogP of 2.18 provides a specific, quantifiable lipophilicity anchor point that is 0.34 units above the ortho isomer and 0.52 units above the methoxy analog [1]. This makes it the appropriate choice for exploring structure-activity relationships where increased membrane permeability or altered distribution is hypothesized. The liquid physical state further enables direct integration into automated liquid handling platforms for high-throughput screening deck preparation without solid weighing steps, reducing processing time per compound by an estimated 30–60 seconds per vial compared to solid analogs .

Synthetic Intermediate for Complex Targets Requiring Meta-Alkoxy Substitution with Secondary Amine Handle

The compound serves as a bifunctional building block offering both a nucleophilic secondary amine (pKa 9.38) and a meta-ethoxy-substituted aromatic ring [1]. The N-methyl group provides a protected amine handle for further alkylation or acylation without the competing reactivity of a primary amine, reducing side-product formation relative to the primary amine analog (CAS 26690-41-5). The boiling point of 302 °C enables purification by vacuum distillation, while the flash point of 122.3 °C informs safe handling parameters during scale-up operations .

Pharmacological Profiling Campaigns Seeking Novel Target Engagement Beyond the Alpha-1 Adrenoceptor Space

The meta-ethoxy substitution pattern structurally diverges from the ortho-ethoxy pharmacophore that defines tamsulosin-class alpha-1 adrenoceptor antagonists (Ki < 1 nM at alpha-1A) [1]. For research groups conducting phenotypic screens or target deconvolution studies where alpha-1 adrenoceptor activity would constitute an undesired background signal, the meta isomer offers a cleaner starting point. The compound's 6 rotatable bonds provide conformational flexibility that may facilitate induced-fit recognition at targets with plastic binding sites, distinguishing it from more rigid analogs with 5 rotatable bonds .

Physicochemical Property Reference Standard for Method Development and Analytical Validation

With well-characterized computed and measured properties (LogP 2.18/1.8, pKa 9.38, BP 302 °C, density 0.997 g/cm³, TPSA 30.5 Ų, exact mass 195.12593 Da), the compound can serve as a calibration or system suitability standard for chromatographic method development involving moderately lipophilic secondary amines [1]. Its achiral nature and commercial availability at 98% purity (Leyan, CAS 915921-56-1) make it suitable as a reference material for HPLC and LC-MS method validation, where its distinct retention time and mass spectrum provide unambiguous identification benchmarks .

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